4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid
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Overview
Description
4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid is a complex organic compound that features a quinoxaline ring attached to a benzoic acid moiety through a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline ring, followed by its attachment to the benzoic acid moiety through a formyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The quinoxaline ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: 4-{Carboxy[(quinoxalin-2-yl)methyl]amino}benzoic acid.
Reduction: 4-{Hydroxymethyl[(quinoxalin-2-yl)methyl]amino}benzoic acid.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The quinoxaline ring can participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(quinoxalin-2-yl)amino]benzoic acid: Lacks the formyl group, resulting in different reactivity and biological activity.
2-Formyl-4-methoxycarbonyl-benzoic acid: Contains a methoxycarbonyl group, leading to different chemical properties.
4-chloro-3-(5-formyl-furan-2-yl)-benzoic acid: Features a furan ring, altering its chemical behavior.
Uniqueness
4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid is unique due to the presence of both a quinoxaline ring and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
62294-92-2 |
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Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
4-[formyl(quinoxalin-2-ylmethyl)amino]benzoic acid |
InChI |
InChI=1S/C17H13N3O3/c21-11-20(14-7-5-12(6-8-14)17(22)23)10-13-9-18-15-3-1-2-4-16(15)19-13/h1-9,11H,10H2,(H,22,23) |
InChI Key |
BVAWGKPLFNUHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CN(C=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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